ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
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Description
Ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C19H20BrN5O4 and its molecular weight is 462.304. The purity is usually 95%.
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Scientific Research Applications
Potential Inhibitors in Biosynthesis
- Research by Wanner et al. explored the synthesis and properties of potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, contributing to the understanding of purinyl derivatives as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP). This study highlights the complex chemistry involved in developing compounds that could affect biosynthetic pathways (Wanner, Hageman, Koomen, & Pandit, 1978).
Antimicrobial and Antiviral Activities
- Another study on marine fungi, including Penicillium sp., identified new compounds with potential antimicrobial and antiviral activities. This research exemplifies the ongoing search for novel bioactive substances from natural sources that could lead to new therapeutic agents (Wu et al., 2010).
Corrosion Inhibition
- Zarrouk et al. conducted a theoretical study on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid. This work illustrates the potential industrial applications of such compounds in protecting metals from corrosion, showcasing the importance of molecular structure in determining inhibition efficiency (Zarrouk et al., 2014).
Properties
IUPAC Name |
ethyl 2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O4/c1-3-29-14(26)11-25-17(27)15-16(22(2)19(25)28)21-18-23(9-4-10-24(15)18)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNDWQLDZNJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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